Pentaethylene glycol
Overview
Description
Pentaethylene glycol is a poly(ethylene glycol).
Scientific Research Applications
1. Heterogeneous Catalysis in Nucleophilic Fluorination
PEG has been used as a catalyst in nucleophilic fluorination reactions. Jadhav et al. (2010) demonstrated that polymer-supported pentaethylene glycols (PSpentaEG) significantly enhance the nucleophilicity of alkali metal fluoride, offering easy purification and recycling in these reactions (Jadhav et al., 2010).
2. Preparation of Discrete Oligoethers
Knuf et al. (2003) reported two methods for preparing discrete oligoethers like penta-1,4-butylene glycol using PEG. These methods offer improved yields and purification protocols over previous syntheses (Knuf et al., 2003).
3. Ion Transport in Liquid Membrane Systems
Hiratani (1982) found that a PEG derivative can selectively transport potassium ions against their concentration gradient in liquid membrane systems containing multiple alkali ion species (Hiratani, 1982).
4. Nanofluid Research in Thermophysical Properties
Alawi et al. (2018) explored the use of PEG-treated graphene nanoplatelets in nanofluids. They investigated the thermophysical properties and stability of these nanofluids, revealing significant enhancements in thermal conductivity (Alawi et al., 2018).
5. Enhancing Energy Efficiency in Solar Collectors
In another study, Alawi et al. (2020) utilized PEG-treated graphene in a flat-plate solar collector, demonstrating an increase in energy efficiency compared to the base fluid. The study detailed the thermophysical tests and the derived thermal effectiveness of the solar collector based on the experimental data (Alawi et al., 2020).
6. Polymer Networks and Liquid Crystalline Phases
Meier (1998) utilized a PEG derivative in creating amphiphilic polymer network structures. These networks preserved the characteristic layer structure and orientation of the liquid crystalline phase even after matrix extraction, allowing the preparation of anisotropic polymer gels (Meier, 1998).
7. Thermosensitivity and Fluorescence in Nanoparticles
Si-qiao et al. (2015) described the synthesis of fluorescent carbon nanoparticles (FCNPs) using PEG as a carbon precursor. These FCNPs showed unique properties like high quantum yield and excellent thermosensitivity (Si-qiao et al., 2015).
8. Solar Collector Efficiency with Nanoplatelets
In a study on solar energy, Alawi et al. (2019) found that PEG-Treated Graphene Nanoplatelets in flat-plate solar collectors enhanced thermal efficiency significantly compared to water, showcasing their potential in solar energy applications (Alawi et al., 2019).
Properties
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFNLZLINWHATN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027579 | |
Record name | Pentaethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [OECD SIDS - Pentaethylene Glycol] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentaethylene glycol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11529 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4792-15-8, 113894-92-1 | |
Record name | Pentaethylene glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4792-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amylopectin, phosphate, 2-hydroxypropyl ether | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentaethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12-tetraoxatetradecane-1,14-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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